N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine
CAS No.: 241127-02-6
Cat. No.: VC4316076
Molecular Formula: C18H15N3O3
Molecular Weight: 321.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 241127-02-6 |
|---|---|
| Molecular Formula | C18H15N3O3 |
| Molecular Weight | 321.336 |
| IUPAC Name | N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-phenylaniline |
| Standard InChI | InChI=1S/C18H15N3O3/c1-13-18(21(22)23)17(24-20-13)11-12-19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
| Standard InChI Key | KADYMYJLVQSSFU-VAWYXSNFSA-N |
| SMILES | CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine likely involves multi-step organic synthesis techniques. These may include the formation of the isoxazole ring, followed by the introduction of the vinyl linker and finally the attachment of the biphenyl moiety. Detailed synthesis protocols are not readily available, but general methods for similar compounds involve the use of palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques.
Biological Activity and Potential Applications
While specific biological activity data for N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine is scarce, compounds with similar structures have shown promise in various biological assays. For instance, related isoxazole derivatives have been explored for their potential anticancer properties . The presence of a nitro group and an isoxazole ring in these compounds can contribute to their biological activity by interacting with enzymes or proteins involved in disease pathways.
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